Product packaging for Amg-650(Cat. No.:CAS No. 2410796-79-9)

Amg-650

Cat. No.: B10829452
CAS No.: 2410796-79-9
M. Wt: 564.6 g/mol
InChI Key: KBDGEJDIHZDPHN-UHFFFAOYSA-N
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Description

Overview of Sovilnesib as a Research Compound

Sovilnesib, also known by its research code AMG 650, is a small molecule inhibitor that has garnered attention in academic research, particularly within the field of oncology. It is an orally bioavailable compound designed to selectively target the human kinesin-like protein KIF18A. nih.govmedchemexpress.comselleckchem.com Research indicates that sovilnesib's mechanism of action involves inhibiting the activity of KIF18A, which can lead to defects in cell division, such as multipolar cell division, and ultimately inhibit the proliferation of tumor cells. nih.gov Sovilnesib is being investigated for its potential antineoplastic activity. nih.gov It was initially developed by Amgen and has since been acquired by Volastra Therapeutics for further research and development. ontosight.aipatsnap.com

Historical Context of KIF18A Inhibitor Development in Oncology Research

The development of KIF18A inhibitors is rooted in the understanding of the critical role that kinesin motor proteins play in cell division, particularly mitosis. Kinesins are essential for processes like chromosome segregation, and disrupting their function can lead to cell cycle abnormalities and cell death. mdpi.compatsnap.com KIF18A, a member of the kinesin-8 family, was identified as a promising target due to its specific functions in regulating chromosome alignment and microtubule dynamics during mitosis. mdpi.compatsnap.comaacrjournals.org The recognition that KIF18A is often overexpressed in various cancers and appears to be more essential for the division of chromosomally unstable cancer cells than for normal cells has driven the development of selective KIF18A inhibitors. nih.govasco.orgresearchgate.net The discovery of the first KIF18A inhibitor, BTB-1, was a significant step in this area. acs.org Subsequent research and high-throughput screening efforts have led to the identification and optimization of more potent and selective compounds, including those that are ATP-noncompetitive and microtubule-dependent. asco.orgnih.govascopubs.org Sovilnesib (AMG 650) emerged from these efforts as a first-in-class, orally available selective KIF18A inhibitor that entered clinical development. guidetopharmacology.orgbioworld.com

Rationale for Targeting Kinesin Family Member 18A (KIF18A) in Cancer Research

The rationale for targeting KIF18A in cancer research is based on its crucial functions in mitosis and the specific vulnerabilities of cancer cells, particularly those exhibiting chromosomal instability (CIN).

KIF18A is a plus-end-directed motor protein belonging to the kinesin-8 family. mdpi.comaacrjournals.org It localizes to the plus ends of kinetochore microtubules and plays a vital role in regulating chromosome alignment during mitosis by influencing kinetochore-microtubule dynamics from prometaphase through metaphase. mdpi.compatsnap.comnih.govlife-science-alliance.orgfrontiersin.org KIF18A helps to dampen microtubule dynamics and stabilize kinetochore-microtubule attachments, which is essential for confining chromosome movement to the metaphase plate and ensuring proper chromosome segregation. patsnap.comlife-science-alliance.orgrupress.org Loss of KIF18A function can lead to a failure of chromosome alignment, hyperstable microtubules, and a loss of spindle tension, which activates the spindle assembly checkpoint (SAC). mdpi.comembopress.org While KIF18A is involved in maintaining genomic integrity by ensuring accurate chromosome segregation, its specific requirement appears to be more pronounced in certain cell types, including germ cells and some genomically unstable tumor cell lines. researchgate.netnih.gov Studies have shown that both depletion and overexpression of KIF18A can lead to abnormal chromosomal regulation processes. frontiersin.org

Chromosomal instability (CIN), characterized by persistent errors in chromosome segregation during cell division, is a major hallmark of cancer. volastratx.comgenedata.comnih.govnih.govacs.org CIN leads to aneuploidy, an abnormal number of chromosomes, and contributes to intratumoral heterogeneity and tumor evolution. nih.govnih.govyoutube.com While CIN can promote tumor progression by generating genetic variation that allows adaptation to stressful environments and drug resistance, high levels of CIN can also be detrimental to cancer cells, leading to cell death. mdpi.comnih.gov This paradoxical role positions CIN as a potential therapeutic vulnerability. mdpi.comnih.govnih.govdovepress.com

Cancer cells with high levels of CIN often exhibit increased mitotic adaptation and errors, making them more dependent on proteins like KIF18A to successfully navigate cell division. nih.govvolastratx.com Inhibiting KIF18A in these chromosomally unstable cancer cells can exacerbate mitotic defects, preventing proper chromosome alignment and causing prolonged mitotic arrest. patsnap.comnih.govvolastratx.com This prolonged arrest can lead to the activation of the spindle assembly checkpoint and ultimately trigger cell death, such as through mitotic catastrophe. patsnap.comembopress.orgvolastratx.com Normal, euploid cells, which have functional checkpoints and are less dependent on KIF18A for division, are generally less affected by KIF18A inhibition. asco.orgresearchgate.netvolastratx.com This selective dependency of CIN-high cancer cells on KIF18A provides a rationale for targeting KIF18A as a therapeutic strategy to selectively kill cancer cells while sparing normal cells. asco.orgresearchgate.netvolastratx.comgenedata.comnih.gov

Preclinical studies with KIF18A inhibitors, including sovilnesib, have shown selective cytotoxicity in models with aneuploidy and CIN compared to diploid and genomically stable counterparts. mdpi.comgenedata.com Sensitivity to KIF18A inhibition has been observed across various tumor types with CIN features, such as high-grade serous ovarian cancer, triple-negative breast cancer, and lung cancer. aacrjournals.orgasco.orgascopubs.orggenedata.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34F2N6O4S B10829452 Amg-650 CAS No. 2410796-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2410796-79-9

Molecular Formula

C26H34F2N6O4S

Molecular Weight

564.6 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide

InChI

InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36)

InChI Key

KBDGEJDIHZDPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Origin of Product

United States

Molecular and Cellular Mechanisms of Sovilnesib Action

Elucidation of KIF18A Inhibition by Sovilnesib

The inhibitory action of sovilnesib on KIF18A has been characterized through biochemical and structural studies, revealing a specific interaction with the KIF18A motor domain. bioworld.com

Specificity of Sovilnesib as a KIF18A Inhibitor

Sovilnesib has been identified as a potent and selective inhibitor of KIF18A. bioworld.comprobechem.comabmole.com Studies have shown that it inhibits KIF18A's microtubule-stimulated ATPase activity at nanomolar concentrations. nih.govreactionbiology.comresearchgate.net For instance, biochemical studies in vitro with purified KIF18A revealed an IC50 of 41.3 nM for Sovilnesib in inhibiting microtubule-stimulated ATPase activity. nih.govresearchgate.net Another study reported an IC50 of 0.053 µM (53 nM) in ATPase activity assays and 71 nM. bioworld.comprobechem.com This potency and selectivity differentiate it from inhibitors of other mitotic kinesins. probechem.commdpi.com

Molecular Binding Site Characterization

Structural studies, including Cryo-EM analysis of the KIF18A/alpha-tubulin/beta-tubulin complex, have been instrumental in elucidating the molecular binding site of sovilnesib on KIF18A. bioworld.com

Interaction with Alpha-4 and Alpha-6 Helices of KIF18A

Sovilnesib binds to a hydrophobic pocket within the enzymatic domain of KIF18A. nih.govresearchgate.net This pocket is formed by key structural elements, specifically the alpha-4 and alpha-6 helices of KIF18A. bioworld.comnih.govresearchgate.net Upon binding of sovilnesib, both the alpha-4 and alpha-6 helices are observed to move forward. bioworld.com The alpha-4 helix, in particular, is known to play a role in microtubule binding and nucleotide gating in kinesins and is considered an important site for regulating KIF18A activity. nih.govnih.govmdpi.com

Binding at the Interface Between the KIF18A Motor Domain and Alpha-Tubulin

The binding site of sovilnesib is located at the interface between the KIF18A motor domain and alpha-tubulin. bioworld.comnih.gov This strategic positioning allows sovilnesib to exploit unique interactions within this complex, effectively interfering with the normal interaction between KIF18A and microtubules. bioworld.com

Role of Specific Residues in Binding (e.g., S262, E414)

Specific amino acid residues within the KIF18A-tubulin complex are involved in the binding of sovilnesib. bioworld.com The sulfonamide group of sovilnesib forms hydrogen bonds with the backbone amide of Serine 262 (S262) in KIF18A. bioworld.comportico.org Additionally, hydrogen bonds are formed with the side-chain carboxyl group of Glutamic acid 414 (E414) in alpha-tubulin. bioworld.comportico.org These interactions contribute to the stable binding of sovilnesib at the interface, disrupting the KIF18A-microtubule interaction.

Impact on KIF18A Microtubule-Stimulated ATPase Activity

A primary consequence of sovilnesib binding is the inhibition of KIF18A's microtubule-stimulated ATPase activity. bioworld.comnih.govreactionbiology.comresearchgate.netfrontiersin.org KIF18A, like other kinesins, utilizes the energy from ATP hydrolysis to power its movement along microtubules and regulate microtubule dynamics. researchgate.netresearchgate.net By inhibiting this ATPase activity, sovilnesib prevents KIF18A from effectively translocating along the mitotic spindle. researchgate.netresearchgate.net This disruption of KIF18A motor function leads to defects in chromosome congression and accumulation of cells in mitosis. researchgate.netresearchgate.netnih.gov

Data on the inhibition of KIF18A ATPase activity by sovilnesib:

CompoundIC50 (nM)Assay TypeSource
Sovilnesib (AMG 650)41.3Microtubule-stimulated ATPase nih.govresearchgate.net
Sovilnesib (AMG 650)53ATPase activity assays (µM to nM) bioworld.com
Sovilnesib (AMG 650)71Microtubule (MT)-ATPase motor probechem.com
Sovilnesib (AMG 650)83ADP-Glo™ ATPase assay reactionbiology.com

The inhibition of ATPase activity is central to how sovilnesib disrupts KIF18A function and subsequently affects mitotic progression.

Functional Consequences on KIF18A and Microtubule Dynamics

KIF18A is a plus-end-directed kinesin that accumulates at the plus-ends of kinetochore microtubules (K-fibers). nih.govlife-science-alliance.orgmdpi.comnih.gov Its primary function involves suppressing the dynamics of these microtubules to facilitate chromosome alignment during metaphase. nih.govlife-science-alliance.orgmdpi.combiorxiv.org Sovilnesib's inhibition of KIF18A ATPase activity prevents the motor's translocation across the mitotic spindle. nih.gov This inhibition leads to a shift in KIF18A localization away from microtubule plus-ends towards the spindle poles. embopress.orgnih.gov This mis-localization is thought to phenocopy the mitotic effects observed upon KIF18A depletion. embopress.org

KIF18A plays a significant role in regulating the dynamic instability of kinetochore microtubules. By accumulating at the plus-ends of K-fibers, KIF18A dampens microtubule dynamics. life-science-alliance.orgnih.govbiorxiv.org This regulation is essential for controlling chromosome movements and achieving proper alignment at the metaphase plate. life-science-alliance.orgnih.govbiorxiv.org Inhibition of KIF18A by compounds like Sovilnesib disrupts this regulatory function, leading to hyperstable microtubules. mdpi.com

KIF18A contributes to the maintenance of tension across sister kinetochores, a process necessary for satisfying the spindle assembly checkpoint (SAC). nih.gov The SAC is a critical surveillance mechanism that delays anaphase onset until all chromosomes are properly attached to the spindle microtubules under tension. mdpi.comhubrecht.eu Loss of KIF18A function or its inhibition weakens kinetochore-microtubule interactions, which can lead to modest SAC activation. mdpi.comembopress.org Although merotelic attachments (where a single kinetochore is attached to microtubules from both poles) can sometimes satisfy the SAC due to tension, KIF18A's role in stabilizing attachments is important for proper SAC silencing and timely mitotic progression. nih.govbiorxiv.orgresearchgate.net

KIF18A is essential for proper chromosome alignment at the metaphase plate. nih.govlife-science-alliance.orgmdpi.combiorxiv.orgresearchgate.net It confines chromosome movement to the spindle equator by suppressing kinetochore microtubule dynamics. life-science-alliance.orgnih.govbiorxiv.org Inhibition of KIF18A with Sovilnesib prevents the proper alignment of chromosomes. patsnap.com This leads to chromosome congression defects and can result in increased frequency of chromosome misalignment and missegregation. mdpi.comnih.govmedrxiv.org

KIF18A is known to accumulate specifically at the plus-ends of microtubules. nih.govlife-science-alliance.orgmdpi.comnih.gov This localization is crucial for its function in suppressing microtubule dynamics. life-science-alliance.orgnih.gov Studies suggest that KIF18A may influence microtubule dynamics through both depolymerase activity and a capping mechanism that inhibits microtubule growth. pnas.orgresearchgate.net Inhibition by Sovilnesib disrupts this plus-end localization, causing KIF18A to accumulate near the spindle poles instead. embopress.orgnih.gov This altered localization impairs KIF18A's ability to regulate microtubule plus-end dynamics effectively.

Influence on Chromosome Alignment and Segregation During Metaphase

Downstream Cellular Phenotypes Induced by KIF18A Inhibition

Inhibition of KIF18A by Sovilnesib leads to several downstream cellular phenotypes, particularly in neoplastic cells. These effects are primarily a consequence of the disrupted microtubule dynamics and chromosome segregation errors caused by KIF18A inhibition.

A key consequence of KIF18A inhibition is the induction of mitotic arrest. asco.orgfaseb.orgpatsnap.comnih.gov By preventing proper chromosome alignment and disrupting kinetochore-microtubule attachments, Sovilnesib treatment leads to prolonged activation of the spindle assembly checkpoint. patsnap.com This prolonged SAC activation halts cells in mitosis. patsnap.comembopress.org In chromosomally unstable cancer cells, this mitotic arrest can lead to catastrophic mitotic errors and ultimately cell death. asco.orgnih.govembopress.org Studies have shown that KIF18A inhibition leads to mitotic cell accumulation and decreased proliferation in CIN cell lines. asco.orgfaseb.orgnih.govnih.gov This effect is particularly pronounced in cancer cells with high levels of chromosomal instability, while having minimal impact on the proliferation of normal, diploid cells. asco.orgfaseb.orgbiorxiv.org

Table 1: Effects of KIF18A Inhibition by Sovilnesib on Cellular Processes

Cellular ProcessEffect of Sovilnesib (KIF18A Inhibition)Supporting References
KIF18A LocalizationShift from microtubule plus-ends towards spindle poles embopress.orgnih.gov
Kinetochore-Microtubule DynamicsDisrupted regulation, leads to hyperstable microtubules mdpi.com
Kinetochore TensionWeakened nih.govmdpi.comembopress.org
Spindle Assembly Checkpoint (SAC) ActivationModest and widespread activation due to weakened kinetochore interactions patsnap.commdpi.comembopress.org
Chromosome AlignmentPrevented or impaired, leading to congression defects patsnap.comnih.govresearchgate.netmedrxiv.org
Chromosome SegregationIncreased missegregation errors mdpi.commedrxiv.org
Mitotic ProgressionDelayed or arrested asco.orgfaseb.orgpatsnap.comnih.govnih.govembopress.org
Mitotic Spindle IntegrityCan result in multipolar spindles in CIN cells nih.govbiorxiv.orgaacrjournals.org
Proliferation of CIN Cancer CellsDecreased or inhibited asco.orgfaseb.orgnih.govnih.govbiorxiv.org
Proliferation of Normal (Diploid) CellsMinimal impact asco.orgfaseb.orgbiorxiv.org
Cell Fate in CIN Cancer Cells after Mitotic ArrestCan lead to cell death (apoptosis or mitotic catastrophe) asco.orgpatsnap.comnih.govembopress.org

Promotion of Multipolar Spindle Formation in Chromosomally Unstable Cells

Inhibition of KIF18A by sovilnesib has been shown to increase the frequency of multipolar spindles in chromosomally unstable cancer cells. cancer.govfrontiersin.orgbiorxiv.orgnih.gov Multipolar spindles are abnormal mitotic structures with more than two poles, which can lead to severe chromosome mis-segregation during cell division. biorxiv.orgmdpi.commdpi.com This mis-segregation can result in aneuploidy, a state of having an abnormal number of chromosomes, and can ultimately lead to cell death, a process sometimes referred to as mitotic catastrophe. mdpi.comnih.gov Studies using chromosomally unstable cell lines treated with KIF18A inhibitors, including sovilnesib, have demonstrated an increase in multipolar mitotic cells. nih.govfrontiersin.orgbiorxiv.org This effect is considered a key mechanism by which sovilnesib exerts its potential antineoplastic activity, specifically targeting the inherent instability of cancer cells. cancer.govmdpi.comnih.gov

Selective Impact on Proliferation of Chromosomally Unstable Cells Versus Diploid Cells

A crucial aspect of sovilnesib's mechanism of action is its selective impact on the proliferation of chromosomally unstable cancer cells while having minimal effects on normal diploid cells. aacrjournals.orgresearchgate.netbiorxiv.orgbusinesswire.com This selectivity is attributed to the differential dependency of these cell types on KIF18A activity. While KIF18A is essential for the proliferation of CIN tumor cells, it is considered non-essential in mitosis in normal cells. aacrjournals.orgfrontiersin.orgnih.gov Research findings indicate that KIF18A inhibition alters mitotic progression specifically in chromosomally unstable cells but does not significantly impact the growth of chromosomally stable or normal cell types. researchgate.netbusinesswire.com Studies have shown that treatment with sovilnesib or KIF18A siRNAs significantly increased the mitotic index and decreased proliferation in certain chromosomally unstable cell lines but not in normal diploid cells. nih.govfrontiersin.orgbiorxiv.org This selective toxicity suggests that targeting KIF18A with agents like sovilnesib could offer a therapeutic window for treating CIN-high cancers. aacrjournals.orgresearchgate.netfrontiersin.org

Data from studies evaluating the effect of KIF18A inhibition on aneuploidy frequency in mouse oocytes also highlight the role of KIF18A in maintaining proper chromosome segregation. Treatment with sovilnesib significantly increased the frequency of aneuploidy in oocytes compared to vehicle controls. pnas.orgmedrxiv.orgresearchgate.net

Study ContextTreatmentConcentrationAneuploidy Frequency (Treated)Aneuploidy Frequency (Control)Statistical Significance (p-value)
Mouse Oocytes pnas.orgmedrxiv.orgSovilnesib500 nM40.0% (n=67)20.8% (n=67)0.0005
Mouse Oocytes pnas.orgmedrxiv.orgPaprotrain (KIF20A inhibitor)15 µM52.3% (n=120)15.9% (n=94)0.0043

Biochemical studies measuring the inhibitory activity of sovilnesib against purified KIF18A have determined its half-maximal inhibitory concentration (IC50). researchgate.netnih.govfrontiersin.org

CompoundTargetAssay ContextIC50 Value
SovilnesibKIF18AMicrotubule-stimulated ATPase activity (in vitro) researchgate.netnih.govfrontiersin.org41.3 nM
Compound 3KIF18AMicrotubule-stimulated ATPase activity (in vitro) researchgate.netnih.govfrontiersin.org8.2 nM

Preclinical Pharmacological Research and Efficacy of Sovilnesib

In Vitro Investigations of Sovilnesib Activity

In vitro research has explored the direct effects of sovilnesib on cancer cell lines, examining its anti-proliferative activity, ability to induce cell death, and impact on the mitotic index medchemexpress.comnih.gov.

Anti-proliferative Activity in Cancer Cell Lines (e.g., MDA-MB-231, HT-29, OVCAR-3)

Sovilnesib has demonstrated anti-proliferative activity in a dose-dependent manner across various cancer cell lines medchemexpress.com. Studies using chromosomally unstable cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) have shown that sovilnesib significantly reduces proliferation with increasing concentrations nih.gov. The proliferation of diploid cell lines, in contrast, was reported to be unaffected by KIF18A inhibitors, including sovilnesib, at concentrations up to 1 µM nih.gov. This suggests a selective effect on chromosomally unstable cancer cells nih.govbiorxiv.org.

Data from in vitro proliferation assays highlight the differential sensitivity of cancer cell lines to sovilnesib.

Cell LineChromosomal Instability StatusEffect on ProliferationReference
MDA-MB-231Chromosomally UnstableSignificantly Reduced nih.gov
HT-29Chromosomally UnstableSignificantly Reduced nih.gov
OVCAR-3Chromosomally UnstableInhibited (Dose-Dependent) medchemexpress.com
Diploid RPE1DiploidUnaffected (up to 1 µM) nih.gov

Induction of Cell Death Mechanisms in Targeted Cancer Cell Types

Inhibition of KIF18A by sovilnesib has been shown to lead to cell death in chromosomally unstable cancer cells volastratx.comnih.gov. The mechanism involves disrupting mitotic progression, which can result in mitotic catastrophe and subsequent cell death nih.govmdpi.com. Loss of KIF18A function in cell lines with CIN features has been reported to lead to decreased proliferation, multipolar spindles, and cell death volastratx.comnih.gov. This suggests that sovilnesib's inhibitory activity on KIF18A exploits a vulnerability in these cancer cells cancer.govnih.gov.

Analysis of Mitotic Index Alterations

Sovilnesib and other KIF18A inhibitors have been shown to induce mitotic arrest in chromosomally unstable cell lines nih.gov. This is consistent with the proposed mechanism of action, where inhibiting KIF18A disrupts proper chromosome alignment and mitotic progression nih.govcancer.govnih.gov. Studies measuring the mitotic index in cell lines like MDA-MB-231 and HT-29 treated with sovilnesib have shown an increase in the mitotic index, indicating a buildup of cells in mitosis nih.gov. In contrast, treatment of diploid cell lines did not significantly affect the mitotic index nih.gov. This selective induction of mitotic arrest in CIN cells further supports the targeting of KIF18A as a strategy for treating these cancers nih.govnih.gov. An elevated number of metaphase cells has also been observed in xenograft experiments following sovilnesib treatment, consistent with its mechanism of inhibiting the metaphase to anaphase transition biorxiv.org.

Data on Mitotic Index Alterations:

Cell LineChromosomal Instability StatusEffect on Mitotic IndexReference
MDA-MB-231Chromosomally UnstableIncreased nih.gov
HT-29Chromosomally UnstableIncreased nih.gov
Diploid RPE1DiploidUnaffected nih.gov
Detroit562 JAK1 KO (Xenograft)CIN features (implied by JAK1 KO)Elevated Metaphase Cells biorxiv.org

In Vivo Preclinical Models and Efficacy Assessment

Preclinical in vivo studies using xenograft models have been conducted to evaluate the efficacy of sovilnesib in inhibiting tumor growth and inducing regression volastratx.combioworld.comnih.govresearchgate.netmedchemexpress.com.

Xenograft Model Investigations (e.g., Human Ovarian and Breast Tumor Models)

Sovilnesib has been investigated in xenograft models derived from human ovarian and breast tumors, particularly those with features of chromosomal instability volastratx.combioworld.comnih.govresearchgate.net. Studies using mice bearing high-grade serous ovarian OVCAR-3 cancer xenografts (TP53-mutant, CCNE1-amplified) have shown that sovilnesib can inhibit tumor growth and cause tumor regression bioworld.com. Investigations in human breast tumor models have also demonstrated robust anti-cancer activity volastratx.comnih.gov. These models are valuable for assessing the in vivo effects of potential cancer therapies dovepress.com.

Assessment of Tumor Growth Inhibition and Regression in Preclinical Settings

In preclinical in vivo studies, sovilnesib has demonstrated dose-dependent inhibition of tumor growth bioworld.com. In mice bearing OVCAR-3 xenografts, sovilnesib treatment led to durable tumor regressions bioworld.com. In some instances, lasting tumor regression and cure occurred in a percentage of the animals medchemexpress.com. Robust anti-cancer effects, including tumor regression, have been observed in human high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) models at doses that were reported to be well-tolerated nih.govresearchgate.net. While specific numerical data for tumor growth inhibition percentages or regression rates across all models were not consistently available in the provided snippets, the general findings indicate significant anti-tumor activity in sensitive xenograft models bioworld.comnih.govresearchgate.netmedchemexpress.com.

Table: Summary of In Vivo Efficacy Findings

Xenograft Model TypeKey Features (if available)Observed EfficacyReference
Human Ovarian Cancer (OVCAR-3)TP53-mutant, CCNE1-amplified, CINTumor Growth Inhibition, Tumor Regression, Durable Regression, Cure in a subset of animals bioworld.commedchemexpress.com
Human Breast Tumor ModelsCIN featuresRobust Anti-cancer Activity, Tumor Regression volastratx.comnih.govresearchgate.net
Detroit562 (Head and Neck)JAK1 KO (associated with CIN)Enhanced radiosensitivity in combination with radiation biorxiv.org

Evaluation of Activity in Pediatric Solid Tumor Models (e.g., Osteosarcoma, Ewing Sarcoma, Rhabdomyosarcoma)

Preclinical evaluation of Sovilnesib (AMG 650) has been conducted in models of pediatric solid tumors, including osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma, through programs like the Pediatric Preclinical In Vivo Testing (PIVOT) program. In these models, the antitumor activity of Sovilnesib was observed to be variable. larvol.comlarvol.comlarvol.comeventscribe.neteventscribe.net Across the tested osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma models, the responses ranged from no objective responses in some models to a complete response in one model. larvol.comlarvol.comlarvol.com These findings indicate that while Sovilnesib demonstrates activity in certain pediatric solid tumor contexts, the sensitivity can vary, highlighting the need to identify specific determinants of sensitivity and to evaluate its activity in combination strategies for potential use in these pediatric tumor settings. larvol.comlarvol.comlarvol.com

Mechanistic Insights into Combination Therapeutic Strategies

Understanding the mechanisms by which Sovilnesib interacts with other treatments is crucial for developing effective combination therapies. Preclinical studies have begun to shed light on these interactions, particularly with DNA damaging agents and PARP inhibitors.

Research into combining KIF18A inhibition with DNA damaging agents like ionizing radiation has revealed potential synergistic effects, particularly in specific genetic contexts. Studies have shown that Kif18a inhibition can enhance the efficacy of radiation therapy. nih.govnih.govresearchgate.netbiorxiv.org This synergy has been observed in tumor cells with a loss of JAK1 function, which are otherwise resistant to DNA damage due to an enhanced G2/M cell cycle arrest. nih.govnih.govresearchgate.netbiorxiv.org The combination of Sovilnesib with radiation was found to be an effective strategy to radiosensitize tumor cells lacking JAK1 function, resulting in a delay in tumor growth in preclinical in vivo models. biorxiv.org

Preclinical data supports enhanced anti-cancer activity when Sovilnesib (AMG 650) is combined with the PARP inhibitor Olaparib (B1684210). aacrjournals.orgnih.govlarvol.comlarvol.comlarvol.comaacrjournals.orgresearchgate.netbusinesswire.comvolastratx.com This enhanced activity relative to single-agent treatment has been observed in tumor models harboring specific genetic alterations, namely in BRCA1- and CCNE1-altered models. aacrjournals.orgnih.govlarvol.comlarvol.comlarvol.comaacrjournals.orgresearchgate.netbusinesswire.comvolastratx.com These findings suggest a potential therapeutic strategy for targeting chromosomally unstable cancers with these specific genetic backgrounds through the combination of KIF18A and PARP inhibition. aacrjournals.orgnih.govlarvol.comlarvol.comlarvol.comaacrjournals.orgresearchgate.netbusinesswire.comvolastratx.com

Loss of JAK1 function has been identified as a mechanism contributing to therapeutic resistance to DNA damaging agents, including radiation. nih.govnih.govresearchgate.netbiorxiv.org This resistance is linked to an enhanced DNA damage-induced G2/M cell cycle arrest, which promotes DNA repair and reduces cell death. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net However, this prolonged G2/M arrest and associated mitotic defects in JAK1-deficient cells create a vulnerability that can be exploited by inhibiting Kif18a. nih.govnih.govresearchgate.netbiorxiv.org Preclinical studies have demonstrated that Kif18a inhibition with Sovilnesib can overcome the radioresistance caused by JAK1 loss, establishing Kif18a inhibition as a strategy to counteract therapeutic resistance mediated by G2 cell cycle arrest. nih.govnih.govresearchgate.netbiorxiv.org

Investigational Therapeutic Strategies and Rationale for Sovilnesib

Exploiting Chromosomal Instability as a Therapeutic Vulnerability

Chromosomal instability (CIN) is a fundamental characteristic of most solid tumors, marked by persistent errors in chromosome segregation during cell division. hubrecht.eudovepress.comnih.govnih.govmdpi.comrsna.org This ongoing instability leads to aneuploidy, a state of abnormal chromosome number, and contributes significantly to the genetic diversity observed within tumor cell populations. hubrecht.eunih.govmdpi.comrsna.orgcancerbiomed.org While this genetic heterogeneity can fuel tumor adaptation, including the development of drug resistance and metastasis, it also creates a unique vulnerability. mdpi.comdovepress.commdpi.commdpi.combioscientifica.com

Understanding the Tolerable Threshold of Chromosomal Instability for Cancer Cell Survival

Cancer cells navigate a delicate balance with CIN. A low to moderate level of CIN can be advantageous, providing the genetic plasticity necessary for tumor progression and adaptation to selective pressures, such as therapy. mdpi.comdovepress.comrsna.orgmdpi.combioscientifica.comelifesciences.orgresearchgate.netaacrjournals.org However, there exists a "tolerable threshold" of CIN. mdpi.comrsna.orgresearchgate.netaacrjournals.org When CIN levels exceed this threshold, the resulting severe genetic imbalances and associated cellular stresses, including proteotoxic, metabolic, replication, and mitotic stress, can become incompatible with cancer cell survival, leading to cell death. mdpi.comdovepress.comrsna.orgresearchgate.netaacrjournals.org This concept suggests that pushing CIN beyond this limit represents a potential therapeutic strategy. mdpi.comrsna.orgbioscientifica.comresearchgate.netaacrjournals.org

Strategies for Amplifying Chromosomal Instability to Lethal Levels via KIF18A Inhibition

Kinesin family member 18A (KIF18A) is a mitotic kinesin motor protein that plays a critical role in proper chromosome alignment and segregation during cell division. mdpi.compatsnap.com It localizes to the plus ends of kinetochore microtubules and influences their dynamics, which is essential for maintaining genomic integrity. mdpi.compatsnap.com Inhibition of KIF18A has been shown to disrupt these processes, leading to increased rates of chromosome missegregation and exacerbating CIN. mdpi.comnih.govnih.govresearchgate.net

Studies have demonstrated that inhibiting KIF18A's ATPase activity prevents its correct translocation across the mitotic spindle, resulting in chromosome congression defects and accumulation of cells in mitosis. nih.govresearchgate.net This disruption ultimately leads to cell death, particularly in cancer cells that are already highly chromosomally unstable. nih.govnih.govresearchgate.net The selective vulnerability of chromosomally unstable cancer cells to KIF18A inhibition, with minimal impact on normal, chromosomally stable cells, differentiates this approach from traditional anti-mitotic agents. nih.govnih.govbusinesswire.comaacrjournals.org Preclinical data with KIF18A inhibitors, including sovilnesib, have shown robust anti-cancer activity and durable tumor regressions in models of chromosomally unstable tumors. nih.govbusinesswire.com

Identification and Development of Predictive Biomarkers for KIF18A Inhibitor Response

Genetic Determinants of Chromosomal Aneuploidy and Kinesin Gene Variants

Genetic factors can influence the inherent level of chromosomal aneuploidy in cells. Research has identified genetic variants in various genes, including those belonging to the kinesin protein family, that are associated with increased rates of aneuploidy. researchgate.netrutgers.eduresearchgate.netpnas.orgmedrxiv.orgpatsnap.com Studies analyzing maternal exomes linked with embryonic aneuploidy data have implicated kinesin genes, including KIF18A, as bearing variants enriched in individuals with pathologically elevated aneuploidy rates. researchgate.netrutgers.eduresearchgate.netpnas.orgmedrxiv.org For instance, a specific variant in KIF18A has been validated in a mouse model, demonstrating its role in accelerating reproductive aging and diminishing fertility, thereby linking KIF18A variants to increased aneuploidy. researchgate.netrutgers.eduresearchgate.netpnas.orgmedrxiv.orgpatsnap.com These findings suggest that specific genetic profiles, particularly those involving kinesin gene variants, could serve as potential biomarkers to predict a tumor's basal level of aneuploidy and, consequently, its potential sensitivity to KIF18A inhibition.

Development of AI-Based Tissue Imaging Approaches for Chromosomal Instability Measurement

Traditional methods for assessing CIN in clinical settings can be complex and challenging. nih.govresearchgate.net To address this, researchers are developing innovative approaches, including the use of artificial intelligence (AI) and deep learning models, to predict CIN status directly from standard histopathology images, such as hematoxylin (B73222) and eosin (B541160) (H&E) stained slides. nih.govmdpi.comresearchgate.netnih.gov Collaborations are underway to leverage AI techniques to identify and quantify visual hallmarks of CIN in patient tissue samples with high accuracy. bioworld.com This image-based approach has the potential to provide a more accessible and efficient method for measuring CIN, which could be integrated into routine clinical practice to help identify patients whose tumors are likely to be vulnerable to KIF18A inhibition. nih.govresearchgate.net

Strategic Positioning of Sovilnesib in Cancer Research Paradigms

Sovilnesib is strategically positioned as a targeted therapy for cancers characterized by high levels of chromosomal instability. volastratx.combusinesswire.commedpath.com It is a key component of Volastra Therapeutics' pipeline, which features two distinct clinical-stage KIF18A inhibitors, sovilnesib (in-licensed from Amgen) and VLS-1488 (developed internally). volastratx.combusinesswire.commedpath.combusinesswire.comfirstwordpharma.comvolastratx.comlifescienceleader.com This dual inhibitor strategy involves advancing both compounds in parallel Phase 1 clinical trials to efficiently gather comparative data and identify the optimal candidate for later-stage development. volastratx.combusinesswire.comlifescienceleader.com

Research Focus on Platinum-Resistant/Refractory High-Grade Serous Ovarian Cancer

A significant area of research for sovilnesib is its potential use in treating platinum-resistant or refractory high-grade serous ovarian cancer (HGSOC) pharmaceutical-technology.commedpath.comvolastratx.comclinicaltrialsarena.com. HGSOC is a type of cancer where the majority of patients experience disease progression after initial treatment with platinum-based therapy, highlighting a substantial unmet medical need for novel therapeutic strategies medpath.comvolastratx.com.

Sovilnesib is currently being evaluated in a Phase Ib clinical trial (NCT06084416) specifically for patients with platinum-resistant or refractory HGSOC medpath.comvolastratx.comclinicaltrialsarena.comvolastratx.comfacingourrisk.orgtrialstoday.orguclahealth.org. This randomized dose optimization study aims to determine the recommended Phase 2 dose of once-daily oral sovilnesib medpath.comvolastratx.comclinicaltrialsarena.comtrialstoday.orguclahealth.orgclinicaltrial.be. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to sovilnesib for this indication, based on initial clinical data and the high unmet need in this patient population medpath.comvolastratx.comclinicaltrialsarena.com.

Inclusion criteria for the Phase Ib study include patients with histologically or cytologically confirmed metastatic or unresectable high-grade serous ovarian, fallopian tube, or primary peritoneal cancer that is platinum-resistant or refractory. trialstoday.orguclahealth.org. Patients who have previously received bevacizumab or were ineligible/intolerant are included, as are those with germline or somatic BRCA1/2 mutations who were previously treated with a PARP inhibitor or were ineligible/intolerant trialstoday.orguclahealth.org.

Preclinical findings presented at AACR 2023 demonstrated robust anti-cancer activity of sovilnesib, with evidence of durable tumor regressions in a subset of human ovarian tumor models at well-tolerated doses businesswire.comlarvol.com. Additionally, preclinical in vivo data showed enhanced anti-cancer activity when sovilnesib was combined with the PARP inhibitor olaparib (B1684210) in BRCA1-altered tumor models businesswire.comlarvol.com.

Potential in Solid Tumors Exhibiting TP53 Gene Mutations

Beyond ovarian cancer, sovilnesib is also being investigated for its potential in other solid tumors, including those exhibiting TP53 gene mutations pharmaceutical-technology.combiospace.com. TP53 is a tumor suppressor gene, and mutations in this gene are commonly found in human cancers, often leading to the loss or alteration of normal p53 protein function pynnaclestudy.comonclive.com. Mutated p53 can contribute to tumor growth, survival, and progression pynnaclestudy.com.

Aggressive cancers like HGSOC and triple-negative breast cancer (TNBC) frequently have both high CIN and TP53 mutations researchgate.netbroadinstitute.org. Research indicates that sensitivity to KIF18A inhibition is enriched in TP53-mutant HGSOC and TNBC cell lines with CIN features researchgate.netbroadinstitute.org. This includes subsets of cell line models that are CCNE1-amplified, CDK4-CDK6-inhibitor-resistant, and BRCA1-altered researchgate.netbroadinstitute.org.

Preclinical studies have shown that inhibitors of the KIF18A motor protein, such as sovilnesib, can activate the mitotic checkpoint and selectively kill chromosomally unstable cancer cells researchgate.netbroadinstitute.org. In mouse models, KIF18A inhibition has led to significant anti-cancer effects, including tumor regression, in human HGSOC and TNBC models at well-tolerated doses researchgate.netbroadinstitute.org. This provides a rationale for selectively targeting CIN cancers, including those with TP53 mutations, through KIF18A inhibition researchgate.netbroadinstitute.org.

Differentiation of KIF18A Inhibitors from Other Anti-Mitotic Agents

KIF18A inhibitors like sovilnesib are differentiated from other anti-mitotic agents, such as microtubule-targeting drugs like Taxol, by their selective impact on chromosomally unstable cancer cells while largely sparing normal, rapidly proliferating cells asco.orgbusinesswire.combroadinstitute.orgaacrjournals.org.

Traditional anti-mitotic drugs often target microtubules directly, leading to broad cytotoxicity by promoting persistent spindle assembly checkpoint (SAC) signaling in both cancerous and healthy rapidly dividing tissues aacrjournals.orgembopress.org. This can limit their clinical benefit due to detrimental effects on normal cells aacrjournals.org.

In contrast, KIF18A inhibition applies a more subtle pressure towards mitotic delay embopress.org. It destabilizes kinetochore-microtubule attachments, resulting in a modest increase in SAC signaling across most kinetochores embopress.org. This increase in SAC signal is common in both KIF18A-dependent and agnostic cancers but is exacerbated by increased ploidy embopress.org. KIF18A inhibition selectively targets cells already predisposed to mitotic delays, such as those with high CIN, while having minimal impact on cells that progress through mitosis quickly asco.orgbusinesswire.comaacrjournals.orgembopress.org.

Mechanistically, inhibition of KIF18A's ATPase activity prevents its normal localization to the metaphase plate, causing it to become trapped at the spindle poles aacrjournals.orgbiorxiv.orgnih.gov. This mislocalization leads to defects in chromosome congression and an accumulation of cells in the G2/M phase aacrjournals.org. While KIF18A inhibition can cause mitotic delays and errors in sensitive cell lines, resulting in cell death, in insensitive cell lines, it leads to low rates of chromosome mis-segregation with minimal impact on short-term proliferation embopress.org. Preclinical data indicates that KIF18A inhibitors have minimal detrimental effects on human bone marrow cells in culture, further distinguishing them from other anti-mitotic agents broadinstitute.org. This differential impact on normal versus cancer cells underscores the potential for KIF18A inhibitors to offer a more targeted therapeutic approach aacrjournals.org.

Data Table:

FeatureSovilnesib (KIF18A Inhibitor)Other Anti-Mitotic Agents (e.g., Taxol)
Primary TargetKIF18A (Mitotic Kinesin)Microtubules
Impact on Chromosomally Stable CellsMinimal impact on growthDetrimental impact on highly proliferative normal cells
Mechanism of Mitotic DelayModest increase in SAC signaling via destabilized attachmentsPersistent SAC signaling
SelectivitySelective for CIN-high cancer cellsBroad cytotoxicity
Preclinical Bone Marrow EffectsMinimal detrimental effects in cultureCan have detrimental effects

Detailed Research Findings (Preclinical Examples):

Sovilnesib demonstrated anti-proliferative activity and dose-dependent inhibition of tumor cell growth in cancer cell lines medchemexpress.comabmole.com.

In female nude mice with OVCAR-3 xenografts, sovilnesib inhibited tumor growth in a dose-dependent manner, with lasting tumor regression and cure observed in a subset of animals medchemexpress.comabmole.com.

Preclinical studies showed robust anti-cancer activity of sovilnesib in human ovarian and breast tumor models, including durable tumor regressions businesswire.comlarvol.com.

Combination of sovilnesib with olaparib showed enhanced anti-cancer activity in BRCA1- and CCNE1-altered tumor models compared to olaparib alone businesswire.comlarvol.com.

Sensitivity to KIF18A inhibition is enriched in TP53-mutant HGSOC and TNBC cell lines with CIN features researchgate.netbroadinstitute.org.

KIF18A inhibition caused mitotic arrest and reduced proliferation specifically in chromosomally unstable cell lines (MDA-MB-231 and HT-29) but not in diploid cells (RPE1) nih.gov.

Biochemical studies showed Sovilnesib inhibits KIF18A's microtubule-stimulated ATPase activity with an IC50 of 41.3 nM nih.gov.

Advanced Research Methodologies and Translational Approaches for Sovilnesib Research

High-Throughput Screening Techniques for KIF18A Inhibitor Discovery

High-throughput screening (HTS) is a fundamental technique used to identify potential KIF18A inhibitors from large chemical libraries. This process typically involves screening compounds for their ability to inhibit the ATPase activity of the KIF18A motor domain. aacrjournals.orgnih.gov For instance, a high-throughput screening campaign of a chemical library led to the identification of an ATP-noncompetitive hit that was subsequently optimized for potency, selectivity, and pharmacokinetic properties, resulting in compounds like sovilnesib. researchgate.netaacrjournals.orgnih.govvolastratx.com The motor domain of KIF18A (amino acids 1-374) is commonly used in such assays to assess the inhibition of its microtubule-dependent ATPase activity. nih.gov Optimization efforts focus on improving the inhibitory concentration (IC50) against KIF18A while ensuring selectivity over other kinesins. researchgate.netaacrjournals.org

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of KIF18A-Sovilnesib Complexes

Cryo-EM is a powerful technique used to determine the high-resolution structures of protein complexes, including those involving KIF18A and its inhibitors like sovilnesib. This method provides insights into the molecular mode of inhibition. bioworld.com For sovilnesib, Cryo-EM studies with the KIF18A/alpha-tubulin/beta-tubulin complex revealed that it binds to the interface between the KIF18A motor domain and alpha-tubulin. bioworld.com Specifically, sovilnesib was found to occupy a hydrophobic pocket formed by the alpha-4 and alpha-6 helices of KIF18A, which undergo a conformational change upon binding. bioworld.com Hydrogen bonds are formed between the sulfonamide group of sovilnesib and residues like S262 backbone amide of KIF18A and the E414 side-chain carboxyl group of alpha-tubulin. bioworld.com Cryo-EM has also been used to study the binding mode of KIF18A to microtubules and its regulation by other proteins like HURP. researchgate.net

Mutagenesis Studies for Functional Characterization of KIF18A Binding Sites (e.g., S284 Mutations)

Mutagenesis studies are employed to understand the functional importance of specific amino acid residues in KIF18A, particularly those involved in inhibitor binding or motor activity. For example, studies have investigated mutations at residue S284 within the alpha-4 helix of KIF18A. researchgate.netnih.govbiorxiv.orgpatsnap.com S284 is located near the alpha-4 helix, which is proposed to form part of the binding pocket for KIF18A inhibitors like sovilnesib. researchgate.netnih.gov Mutations at S284, such as S284A and S284D, have been shown to cause KIF18A to relocalize from the plus-ends of spindle microtubules to the spindle poles. nih.govbiorxiv.orgpatsnap.comresearchgate.net These mutations also result in a loss of KIF18A function and impair the proliferation of CIN tumor cells, phenocopying the effects of KIF18A inhibition. researchgate.netnih.govpatsnap.comresearchgate.net This indicates that the alpha-4 helix and residues like S284 are critical for KIF18A localization and function and represent important targets for inhibition. nih.govbiorxiv.orgpatsnap.com

Cultured Cell Models for Investigating Mitotic Phenotypes and Proliferation Dynamics

Cultured cell models, particularly cancer cell lines with high chromosomal instability (CIN), are extensively used to investigate the cellular effects of sovilnesib and KIF18A inhibition. volastratx.comaacrjournals.orgnih.govvolastratx.comnih.gov These models allow researchers to study mitotic phenotypes such as chromosome congression defects, mitotic arrest, multipolar spindles, and ultimately, cell death. researchgate.netlarvol.comaacrjournals.orgnih.govnih.gov Assays like the Mitotic Index Assay (MIA) and Nuclear Count Assay are used to quantify the antimitotic and antiproliferative activity of sovilnesib. bioworld.com Studies have shown that sovilnesib treatment leads to mitotic delays and reduced proliferation specifically in chromosomally unstable cell lines like MDA-MB-231 and HT-29, while having minimal effects on the proliferation of diploid cells like RPE1 cells. nih.govfrontiersin.org This differential sensitivity highlights the potential of KIF18A inhibitors to selectively target cancer cells. researchgate.netvolastratx.comaacrjournals.orgnih.govnih.gov

Here is an example of data that might be presented from such studies:

Cell LineCIN StatusSovilnesib EC50 (Mitotic Index Assay)Sovilnesib EC50 (Proliferation Assay)
OVCAR-3High CIN0.068 µM bioworld.com0.070 µM bioworld.com
MDA-MB-231Chromosomally Unstable nih.govNot specified in snippetsReduced proliferation nih.govfrontiersin.org
HT-29Chromosomally Unstable nih.govNot specified in snippetsReduced proliferation nih.govfrontiersin.org
RPE1Diploid nih.govNo mitotic arrest up to 1 µM nih.govfrontiersin.orgUnaffected proliferation up to 1 µM nih.govfrontiersin.org

Note: EC50 values for MDA-MB-231 and HT-29 proliferation were not available in the provided snippets, but the effect (reduced proliferation) was reported.

Genetic Perturbation Techniques for Target Validation and Pathway Analysis

Genetic perturbation techniques are crucial for validating KIF18A as a therapeutic target and understanding its role in cellular pathways. These methods involve altering the expression of KIF18A to observe the resulting phenotypes.

CRISPR/Cas9 Knockout Screens

siRNA Knockdown Approaches

Small interfering RNA (siRNA) knockdown is another widely used technique to reduce the expression levels of KIF18A. aacrjournals.orgnih.govvolastratx.comnih.govnih.gov Similar to CRISPR/Cas9, siRNA-mediated depletion of KIF18A has been shown to induce mitotic defects, such as increased spindle length and chromosome alignment issues, and reduce the growth of CIN-high cancer cells. aacrjournals.orgnih.govnih.govnih.gov These findings validate KIF18A as a target and demonstrate that reducing its expression phenocopies the effects observed with pharmacological inhibition by compounds like sovilnesib. researchgate.netnih.govbiorxiv.orgnih.gov Genetic disruption of KIF18A with RNA interference (RNAi) has confirmed its necessity in CIN-high cells and translated to reduced tumor growth in vivo models. aacrjournals.org

Live Cell Imaging for Monitoring Cell Fate and Mitotic Progression in Research Models

Live cell imaging is a crucial technique in cell biology that provides dynamic insights into cellular processes, offering advantages over traditional fixed-cell analysis by capturing the temporal order of events and the transient nature of dynamic processes like mitotic progression nih.gov. This methodology allows for the observation of cellular processes at the single-cell level over time, enabling the capture of dynamics that would be poorly represented in fixed cell imaging nih.gov. In the context of sovilnesib research, live cell imaging is instrumental in assessing the impact of KIF18A inhibition on cell division and cell fate.

By using fluorescently labeled markers for cellular components such as chromatin and microtubules, researchers can employ live cell imaging to monitor metaphase chromosome alignment and mitotic exit nih.gov. This includes identifying cells at different stages of mitosis, tracking mitotic defects, and analyzing spindle dynamics and cell fate following treatment with mitotic inhibitors like sovilnesib nih.gov. The application of live cell imaging can reveal how sovilnesib-mediated KIF18A inhibition affects the duration of mitosis, the fidelity of chromosome segregation, and ultimately, whether a cell undergoes successful division, mitotic catastrophe, or other cell fate outcomes such as mitotic slippage or cell death oncotarget.comfrontiersin.org.

High-content live cell imaging platforms allow for the quantitative analysis of dynamic cellular events across multiple samples or drug treatment regimes, providing insightful mechanistic information for understanding a drug's mechanism of action mdpi.comnih.gov. Such systems can monitor parameters like cell migration, differentiation, and the organization and dynamics of cytoskeletal structures like tubulin nih.govresearchgate.net. While specific detailed findings on sovilnesib using live cell imaging regarding cell fate and mitotic progression were not extensively detailed in the provided search results, the described capabilities of this technique are directly applicable to studying the cellular effects of a KIF18A inhibitor. For instance, live cell imaging has been used to study the dynamics of metaphase timing and cell fate following mitotic spindle perturbations induced by other mitotic inhibitors nih.govoncotarget.comresearchgate.net. Studies have shown that prolonged mitotic blocks induced by anti-mitotic agents can activate pathways leading to cell cycle arrest or cell death, and live cell imaging helps to track these individual cell fates over time oncotarget.comfrontiersin.org.

Bioinformatics and Proteomics for Gene Ontology and Protein-Protein Interaction Network Analysis

Bioinformatics and proteomics play vital roles in deciphering the molecular mechanisms underlying the effects of compounds like sovilnesib. Proteomics, often employing mass spectrometry, is used to identify the protein targets that interact with a small molecule or are affected by its activity broadinstitute.orgresearchgate.netnih.gov. This is crucial for understanding the direct and indirect protein targets of sovilnesib, beyond its primary target KIF18A nih.gov.

Bioinformatics approaches integrate data from various sources, including proteomics, genomics, and expression profiling, to provide a comprehensive understanding of a compound's effects at a systems level broadinstitute.orgresearchgate.net. Gene Ontology (GO) analysis is a key bioinformatics method used to determine the underlying biological processes, molecular functions, and cellular components associated with a set of proteins or genes nih.govbrieflands.com. By analyzing the proteins whose expression or activity is altered by sovilnesib treatment, GO analysis can reveal the cellular pathways and functions most significantly impacted by KIF18A inhibition. Tools like DAVID, Metascape, and PANTHER are commonly used for GO analysis jhmi.edu.

Future Directions in Sovilnesib Research

Exploration of Novel Combination Regimens Beyond Current Preclinical Findings

Preclinical data has indicated enhanced anti-cancer activity when Sovilnesib is combined with other agents, such as the PARP inhibitor olaparib (B1684210), particularly in tumor models with BRCA1 and CCNE1 alterations. businesswire.comlarvol.com This suggests a potential synergistic effect, offering a strategy to enhance therapeutic efficacy and potentially mitigate the development of resistance. patsnap.com Future research directions involve the extensive exploration of novel combination regimens beyond these initial findings. This includes investigating combinations with other classes of anti-cancer drugs, such as immunotherapy agents (like PD-1/L1 antibodies), other mitotic or DNA repair inhibitors, and potentially radiation therapy. mdpi.comeurekalert.orglarvol.comnih.gov The rationale for combining KIF18A inhibitors with other therapies stems from the potential to exploit different vulnerabilities in cancer cells, overcome existing resistance mechanisms, and induce more robust and durable responses. Research will focus on identifying rational combinations based on the molecular characteristics of tumors and the mechanisms of action of the combined agents.

Preclinical Combination Study Example businesswire.comlarvol.com:

Combination Tumor Model Outcome Compared to Single Agent
Sovilnesib + Olaparib BRCA1- and CCNE1-altered tumor models Enhanced anti-cancer activity

Discovery and Optimization of Next-Generation KIF18A Inhibitors with Differentiated Molecular Properties

Preclinical Potency Example (IC50 values) nih.govacs.orgaacrjournals.org:

Compound Target Assay Type IC50 Value (approximate)
Sovilnesib KIF18A (ATPase) Biochemical (ADP-Glo) 41.3 nM nih.gov
Compound 3 KIF18A (ATPase) Biochemical (ADP-Glo) 8.2 nM nih.gov
Compound 16 KIF18A Cellular (OVCAR-3 cells) 0.016 μM acs.org
AMG650 KIF18A Cellular (NUGC3 cells) 0.111 μM acs.org
IAM-K1 KIF18A (ATPase) Biochemical (ADP-Glo) < 30 nM aacrjournals.org

Deepening Understanding of Chromosomal Instability Pathways and Mechanisms of Resistance to KIF18A Inhibition

Chromosomal instability (CIN) is a hallmark of many cancers and a key factor in the sensitivity of tumor cells to KIF18A inhibition. patsnap.comnih.govembopress.orguvm.edubiorxiv.org KIF18A is particularly essential for the proliferation of CIN-high cancer cells. nih.govascopubs.org However, the precise mechanisms underlying this dependency and the development of resistance to KIF18A inhibitors are not fully understood. uvm.edu Future research will focus on deepening the understanding of how altered microtubule dynamics and other factors in CIN cells contribute to their reliance on KIF18A. nih.govuvm.edu Additionally, investigating mechanisms of resistance is crucial for developing strategies to overcome them. This includes exploring how changes in microtubule polymerization rates or alterations in genes associated with the spindle assembly checkpoint (SAC) or mutant p53 transcription might allow cells to bypass KIF18A dependence. embopress.orguvm.edu Understanding these pathways will inform the development of more effective treatment strategies, potentially involving combinations with other agents that target resistance mechanisms. patsnap.com

Development of Non-Invasive Biomarkers for Therapeutic Response Prediction and Patient Stratification in Research Settings

Potential Biomarkers Under Investigation aacrjournals.orgascopubs.orgembopress.orggoogle.commdpi.comvolastratx.com:

Chromosomal Instability (CIN) levels nih.govaacrjournals.orgascopubs.orgembopress.orgvolastratx.comoncologypipeline.com

Whole-Genome Doubling (WGD) embopress.orgbiorxiv.orgnih.gov

Aneuploidy embopress.orgnih.govaccenttx.com

RB1 loss aacrjournals.orggoogle.com

CCNE1 amplification aacrjournals.orggoogle.com

KIF18A expression levels mdpi.com

Mitotic phase biomarkers (e.g., pHH3) aacrjournals.orgmdpi.com

Genetic alterations (e.g., TP53, BRCA1) frequently enriched in CIN+ cancers aacrjournals.orglarvol.comeurekalert.org

Investigating Potential Off-Target Effects and Selectivity Mechanisms of Sovilnesib in Diverse Cellular Contexts

Ensuring the selectivity of KIF18A inhibitors for cancer cells while sparing normal, rapidly dividing cells is a critical aspect of their development. patsnap.comaacrjournals.orgascopubs.orggoogle.comnih.gov While preclinical data suggests that KIF18A inhibition does not significantly impact the growth of proliferating normal cells, further investigation into potential off-target effects and the precise mechanisms of selectivity in diverse cellular contexts is warranted. aacrjournals.orgascopubs.orgnih.gov This includes evaluating the impact of Sovilnesib on various normal tissues with high cell turnover, such as bone marrow and the gastrointestinal tract. patsnap.comgoogle.com Research will aim to understand the molecular basis for the observed tumor-specific selectivity, potentially related to the altered microtubule dynamics and increased KIF18A dependency in CIN cancer cells. nih.govnih.gov Studies investigating the interaction of inhibitors with related kinesins and other cellular targets will help to fully characterize the selectivity profile of Sovilnesib and next-generation inhibitors. ascopubs.orgaacrjournals.org

Q & A

Q. How can researchers optimize Sovilnesib’s synthesis protocol to ensure reproducibility?

  • Methodological Answer : Begin by systematically varying reaction parameters (e.g., temperature, solvent polarity, catalyst ratios) while tracking purity and yield using HPLC or NMR . Validate reproducibility by replicating synthesis across three independent trials. Include detailed characterization data (e.g., melting point, spectroscopic profiles) in the main manuscript, with extended protocols in supplementary materials .

  • Key Parameters Table :

ParameterOptimization RangeAnalytical Validation Method
Reaction Temp25–80°CDSC/TGA for thermal stability
Solvent SystemPolar vs. non-polarNMR for structural integrity
Catalyst Loading0.1–5 mol%GC-MS for byproduct analysis

Q. What standardized assays are critical for characterizing Sovilnesib’s physicochemical properties?

  • Methodological Answer : Prioritize solubility (shake-flask method in pH 1–7 buffers), logP (HPLC-derived), and stability (accelerated degradation studies under UV/humidity) . Cross-validate results using orthogonal techniques (e.g., UV-Vis vs. LC-MS for degradation products). Report confidence intervals for all measurements to address variability .

Advanced Research Questions

Q. How can contradictory findings between Sovilnesib’s in vitro efficacy and in vivo pharmacokinetics be resolved?

  • Methodological Answer : Conduct a meta-analysis of dosing regimens, tissue distribution, and metabolite profiles . Use compartmental modeling to identify discrepancies in bioavailability or off-target effects. Validate hypotheses via knock-in animal models or isotopic tracing .

  • Data Contradiction Framework :

FactorIn Vitro LimitationsIn Vivo Adjustments
MetabolismStatic cell linesCYP450 isoform-specific inhibitors
BioavailabilityLack of tissue penetrationNanocarrier delivery systems

Q. What experimental designs are robust for elucidating Sovilnesib’s mechanism of action (MoA)?

  • Methodological Answer : Combine CRISPR-Cas9 gene silencing with high-content screening to map target pathways . Use isothermal titration calorimetry (ITC) for binding affinity studies and molecular dynamics simulations to predict allosteric sites. Triangulate findings with transcriptomic/proteomic datasets .

Q. How should researchers address batch-to-batch variability in Sovilnesib’s bioactivity data?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including strict control of raw material sources and reaction conditions . Use ANOVA to statistically compare bioactivity across batches, and apply machine learning (e.g., PCA) to identify critical variability drivers .

Methodological Best Practices

  • Literature Gap Identification : Systematically review preclinical studies to identify understudied endpoints (e.g., long-term toxicity) using tools like PRISMA frameworks .
  • Hypothesis Testing : Avoid broad questions like “Is Sovilnesib effective?” Instead, ask, “Does Sovilnesib inhibit [specific target] in [cell type] under [condition]?” .
  • Data Transparency : Publish raw datasets, code, and SOPs in repositories like Zenodo to enable replication .

Common Pitfalls to Avoid

  • Overgeneralization : Example: “Studying Sovilnesib’s anticancer effects” → Reframe to “Sovilnesib’s apoptosis induction in BRCA1-mutated breast cancer cells” .
  • Ignoring Confounders : Control for solvent residues in bioassays by including vehicle-only groups and mass spectrometry validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.